REACTION_SMILES
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[CH3:15][CH2:16][N:17]([CH2:18][CH3:19])[CH2:20][CH3:21].[CH3:30][CH2:31][O:32][C:33](=[O:34])[CH3:35].[ClH:23].[I:22].[NH2:4][c:5]1[cH:6][c:7]([C:8](=[O:9])[OH:10])[cH:11][cH:12][c:13]1[CH3:14].[Na+:28].[Na+:29].[O:36]1[CH2:37][CH2:38][CH2:39][CH2:40]1.[OH2:41].[S:1]=[C:2]=[S:3].[S:24]([O-:25])([O-:26])=[O:27]>>[C:2](=[S:3])=[N:4][c:5]1[cH:6][c:7]([C:8](=[O:9])[OH:10])[cH:11][cH:12][c:13]1[CH3:14]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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I
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(C(=O)O)cc1N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[Na+]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
C1CCOC1
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
S=C=S
|
Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S([O-])[O-]
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Name
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Type
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product
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Smiles
|
Cc1ccc(C(=O)O)cc1N=C=S
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |